2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
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Overview
Description
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of alpha amino acids This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with a suitable alpha-amino acid derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
L-2-Amino-3-(1-pyrazolyl)propanoic acid: Another alpha amino acid with a pyrazole ring.
5-Amino-1,3-dimethylpyrazole: A related compound with similar structural features.
Uniqueness
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of an additional methyl group on the alpha carbon. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-4-7(2)12(11-6)5-9(3,10)8(13)14/h4H,5,10H2,1-3H3,(H,13,14) |
InChI Key |
MGFYCRBDRDEUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C(=O)O)N)C |
Origin of Product |
United States |
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